molecular formula C28H27F3N4O4S3 B11516520 4-{2-[(2Z)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide

4-{2-[(2Z)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide

Cat. No.: B11516520
M. Wt: 636.7 g/mol
InChI Key: JYSCTBSJAAMLII-UHFFFAOYSA-N
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Description

The compound 4-{2-[(2Z)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide is a complex organic molecule that features a combination of sulfonamide, thiazole, and pyrrolidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with the preparation of key intermediates such as 4-(pyrrolidin-1-ylsulfonyl)benzaldehyde and 3-(trifluoromethyl)aniline.

    Formation of Thiazole Ring: The thiazole ring is typically formed through a cyclization reaction involving the condensation of a thioamide with an α-haloketone.

    Coupling Reactions: The intermediates are then coupled using a series of condensation reactions to form the imino-thiazole core.

    Final Assembly: The final step involves the sulfonation of the benzene ring and the attachment of the ethyl linker to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated flow reactors for precise control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the sulfonamide and thiazole rings.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include primary amines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology

    Enzyme Inhibition: The compound’s sulfonamide group is known to inhibit certain enzymes, making it a potential lead compound in drug discovery.

    Protein Binding: Its ability to interact with proteins can be exploited in the study of protein-ligand interactions.

Medicine

    Anticancer Agents: The compound’s structure suggests potential activity against cancer cells, possibly through inhibition of specific enzymes or signaling pathways.

    Antimicrobial Agents: The sulfonamide group is a well-known pharmacophore in antimicrobial drugs.

Industry

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes that contain sulfonamide-binding sites. The thiazole and imino groups may also interact with specific molecular targets, disrupting normal cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds like sulfamethoxazole share the sulfonamide functional group.

    Thiazoles: Compounds such as thiamine (vitamin B1) contain the thiazole ring.

    Imines: Compounds like Schiff bases feature the imino group.

Uniqueness

The combination of these functional groups in a single molecule is unique and provides a multifaceted approach to interacting with biological targets. This structural complexity can lead to enhanced specificity and potency in its applications.

Conclusion

The compound 4-{2-[(2Z)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide is a versatile molecule with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H27F3N4O4S3

Molecular Weight

636.7 g/mol

IUPAC Name

4-[2-[4-(4-pyrrolidin-1-ylsulfonylphenyl)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-3-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C28H27F3N4O4S3/c29-28(30,31)22-4-3-5-23(18-22)33-27-35(17-14-20-6-10-24(11-7-20)41(32,36)37)26(19-40-27)21-8-12-25(13-9-21)42(38,39)34-15-1-2-16-34/h3-13,18-19H,1-2,14-17H2,(H2,32,36,37)

InChI Key

JYSCTBSJAAMLII-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC(=C4)C(F)(F)F)N3CCC5=CC=C(C=C5)S(=O)(=O)N

Origin of Product

United States

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